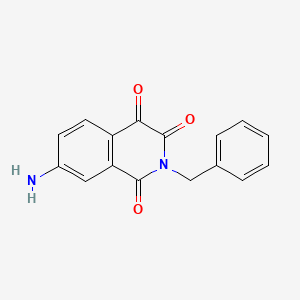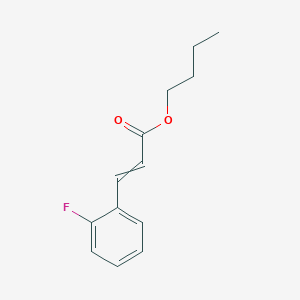![molecular formula C22H15ClN6OS2 B14214228 N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea CAS No. 832080-80-5](/img/structure/B14214228.png)
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is a complex organic compound that features a quinoxaline core substituted with thiazole rings and a chlorophenylmethyl urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea typically involves multi-step organic reactionsThe final step involves the coupling of the chlorophenylmethyl urea moiety to the quinoxaline-thiazole intermediate under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as sulfathiazole and ritonavir, share structural similarities and biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylate exhibit similar chemical properties and applications.
Uniqueness
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is unique due to its specific combination of thiazole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832080-80-5 |
|---|---|
Molecular Formula |
C22H15ClN6OS2 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
1-[2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-3-[(2-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C22H15ClN6OS2/c23-15-4-2-1-3-13(15)12-26-22(30)27-14-5-6-16-17(11-14)29-19(21-25-8-10-32-21)18(28-16)20-24-7-9-31-20/h1-11H,12H2,(H2,26,27,30) |
InChI Key |
BQEMIWZQAPYARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=NC=CS4)C5=NC=CS5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


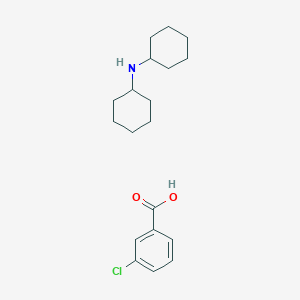
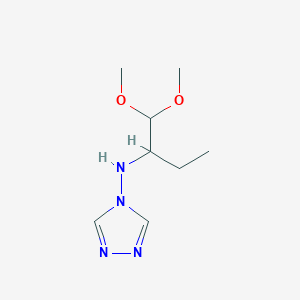
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
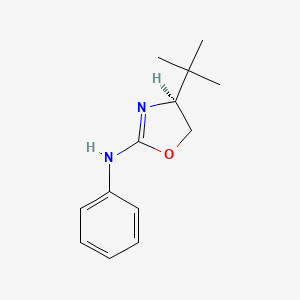
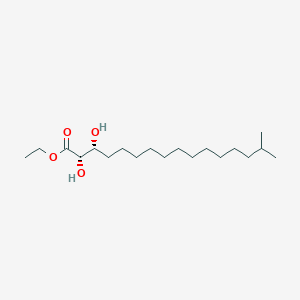
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

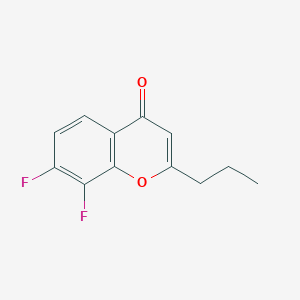
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)

![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
